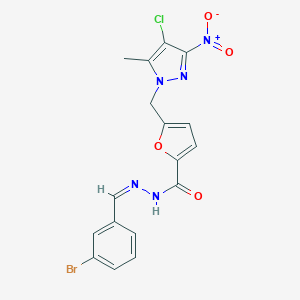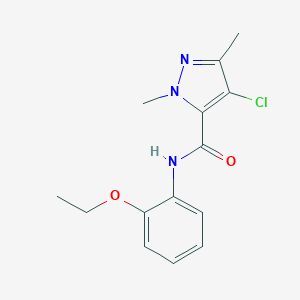![molecular formula C18H17ClN4O4S B445905 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE](/img/structure/B445905.png)
4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, an isoxazole ring, and a chloroaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with a suitable carbonyl compound to form the corresponding anilino-carbonyl intermediate. This intermediate is then reacted with 3,4-dimethyl-5-isoxazole to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroaniline: A precursor in the synthesis of the target compound.
3,4-dimethyl-5-isoxazole: Another precursor used in the synthesis.
Sulfanilamide: A simpler sulfonamide compound with similar antimicrobial properties.
Uniqueness
4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-N-(3,4-DIMETHYL-5-ISOXAZOLYL)-1-BENZENESULFONAMIDE stands out due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential applications. Its unique combination of a sulfonamide group, an isoxazole ring, and a chloroaniline moiety provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C18H17ClN4O4S |
|---|---|
Poids moléculaire |
420.9g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C18H17ClN4O4S/c1-11-12(2)22-27-17(11)23-28(25,26)16-9-7-15(8-10-16)21-18(24)20-14-5-3-13(19)4-6-14/h3-10,23H,1-2H3,(H2,20,21,24) |
Clé InChI |
FCRYGMINPWORQO-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropylphenyl)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445825.png)
![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-2-(3-propoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B445826.png)

![2-(4-chlorophenoxy)-N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445830.png)
![2-(4-chlorophenoxy)-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}acetohydrazide](/img/structure/B445832.png)


![1-[3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]-4-(2-furoyl)piperazine](/img/structure/B445836.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445837.png)

![N-(3-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445841.png)
![isopropyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445842.png)
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B445844.png)
